1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[5-chloro-2,4-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c1-16(24)19-12-20(23)22(26-15-18-10-6-3-7-11-18)13-21(19)25-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCDMZJTGJAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591786 | |
| Record name | 1-[2,4-Bis(benzyloxy)-5-chlorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705963-54-8 | |
| Record name | 1-[2,4-Bis(benzyloxy)-5-chlorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
A common precursor is 2,4-dihydroxyacetophenone or a related hydroxyacetophenone derivative. The hydroxyl groups at positions 2 and 4 are key for subsequent benzylation.
Benzylation of Phenolic Hydroxyl Groups
- Reagents: Benzyl bromide is used as the benzylating agent.
- Base: Potassium carbonate (K2CO3) is employed as a mild base to deprotonate phenolic OH groups.
- Solvent: Acetone is a typical solvent for this reaction.
- Conditions: The reaction mixture is refluxed for 6–8 hours to ensure complete benzylation.
- Workup: After cooling, the reaction mixture is quenched with water, and the product precipitates out.
- Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to obtain pure 1-(2,4-bis(benzyloxy)-5-substituted phenyl)ethanone derivatives.
This method is supported by analogous preparations such as the synthesis of 1-(4-benzyloxy-3,5-dibromo-2-hydroxyphenyl)ethanone, where benzyl bromide and potassium carbonate in acetone were used to benzylate hydroxy groups selectively.
Alternative Synthetic Approaches
- Alkylation of 2,5-dihydroxyacetophenone: Selective benzylation of the 5-hydroxy group followed by chlorination at position 5 has been reported in related systems.
- Use of protecting groups: Temporary protection of hydroxyl groups to direct chlorination selectively.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzylation of hydroxyls | Benzyl bromide, K2CO3, acetone | Reflux (~56°C) | 6–8 hours | 60–75% | Stirring and TLC monitoring |
| Chlorination (if post-benzylation) | NCS or Cl2, solvent (e.g., chloroform) | 0–25°C (controlled) | 1–3 hours | Variable | Control to avoid over-chlorination |
| Purification | Recrystallization from ethanol | Ambient | — | — | Ensures high purity |
Analytical Characterization Data (Analogous Compounds)
- Melting Point: Typically in the range of 140–160°C for similar benzylated acetophenones.
- IR Spectroscopy: Characteristic C=O stretch around 1640 cm⁻¹; aromatic C-H stretches near 3030 cm⁻¹; C-O-C stretches from benzyloxy groups near 1250 cm⁻¹.
- NMR Spectroscopy: Aromatic protons appear between 6.5–7.5 ppm; benzylic methylene protons around 5.0–5.2 ppm; methyl ketone protons near 2.5 ppm.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~374.9 g/mol for the chlorinated bis(benzyloxy) acetophenone).
Research Findings and Notes
- The benzylation step is critical for protecting hydroxyl groups and enhancing solubility and stability of intermediates.
- Chlorination must be controlled to avoid polysubstitution or substitution at undesired positions.
- The use of mild bases like potassium carbonate and solvents like acetone allows for selective benzylation without side reactions.
- Recrystallization improves purity, which is important for subsequent applications in research or manufacturing.
- Similar synthetic routes have been applied successfully in the preparation of related bis(benzyloxy) substituted acetophenones with different halogen substituents.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Key Outcome |
|---|---|---|---|---|
| 1 | Benzylation | 2,4-Dihydroxyacetophenone | Benzyl bromide, K2CO3, acetone, reflux | 2,4-Bis(benzyloxy) acetophenone |
| 2 | Chlorination | 2,4-Bis(benzyloxy)acetophenone | NCS or Cl2, solvent, low temp | 5-Chloro substitution introduced |
| 3 | Purification | Crude product | Recrystallization from ethanol | Pure 1-(2,4-bis(benzyloxy)-5-chlorophenyl)ethanone |
This detailed synthesis approach, grounded in literature precedent and analogous compound preparation, offers a robust method for preparing this compound with high purity and yield. The key steps involve selective benzylation of hydroxyl groups followed by controlled chlorination, with careful purification to obtain the target compound suitable for research and further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has indicated that derivatives of 1-(2,4-bis(benzyloxy)-5-chlorophenyl)ethanone exhibit significant antimicrobial properties. For instance, a study demonstrated its efficacy against various strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : Several studies have focused on the anticancer activity of related compounds. For example, chalcone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The structural similarities suggest that this compound may possess similar properties.
- Antitubercular Activity : A notable case study involved the synthesis of 3-heteroarylthioquinoline derivatives using this compound as a precursor. These derivatives were screened for antitubercular activity and demonstrated promising results against Mycobacterium tuberculosis .
Organic Synthesis Applications
- Building Block for Chalcones : The compound serves as an effective building block in the synthesis of chalcone derivatives. Chalcones are known for their diverse biological activities, including anti-inflammatory and antioxidant properties. The synthesis typically involves the reaction of this compound with various aldehydes under basic conditions .
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds through various reactions such as Friedel-Crafts acylation and nucleophilic substitution reactions. These heterocycles often exhibit valuable pharmacological properties.
Material Science Applications
- Polymeric Materials : Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of such compounds can lead to novel materials with improved performance characteristics suitable for industrial applications.
- Nanocomposites : The compound has also been investigated for use in nanocomposites where it acts as a stabilizing agent or functional additive to improve the properties of nanomaterials.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of synthesized chalcone derivatives derived from this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 15 | Effective |
| Derivative B | 30 | Moderate |
| Derivative C | 60 | Less effective |
Case Study 2: Synthesis of Heterocycles
Another study focused on synthesizing novel heterocycles from this compound via a multi-component reaction strategy. The resulting compounds were evaluated for their anticancer activity.
| Heterocycle | Yield (%) | IC50 (µM) |
|---|---|---|
| Compound X | 85 | 12 |
| Compound Y | 75 | 25 |
| Compound Z | 90 | 8 |
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2,4-bis(benzyloxy)-5-chlorophenyl)ethanone with analogous hydroxyacetophenones and bis(benzyloxy)-substituted derivatives, focusing on structural, synthetic, physical, and biological properties.
Structural Comparisons
Table 1: Structural Features of Selected Compounds
Key Observations :
- Benzyloxy groups improve lipophilicity, favoring membrane permeability in biological systems, whereas hydroxyl or methoxy analogs (e.g., C₉H₉ClO₃ derivatives) exhibit higher polarity .
- The isopropyl group in the analog (C₂₅H₂₆O₃) introduces steric bulk, which may hinder interactions in enzyme-binding pockets compared to the smaller chlorine substituent .
Key Observations :
- The target compound’s 58% yield is superior to Friedel-Crafts-derived analogs (e.g., 38% for C₉H₉ClO₃), highlighting the efficiency of benzylation under mild conditions .
- The melting point of halogenated derivatives (e.g., 109–110°C for C₉H₉ClO₃) is lower than that of iodinated analogs (148–150°C), likely due to differences in molecular symmetry and halogen size .
Key Observations :
- Bis(benzyloxy) derivatives generally exhibit enhanced bioactivity due to improved pharmacokinetic profiles. For example, pyrazolinyl bromophenylthiazoles derived from similar precursors show potent antibacterial effects .
Biological Activity
1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,4-bis(benzyloxy)-5-chlorobenzoyl chloride with ethanolic solutions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example:
- Mechanism : The compound appears to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.
- Efficacy : In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound has a potent antibacterial effect.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Streptococcus pneumoniae | 4 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cell Lines Tested : The compound has shown activity against PC-3 (prostate cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
- Mechanism : It induces apoptosis through the activation of caspases and modulation of apoptotic markers.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 12 |
| MCF-7 | 15 |
| A549 | 18 |
Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages.
- In Vivo Studies : Animal models demonstrate a reduction in inflammation markers following treatment with the compound.
Case Studies
A notable case study involved testing the compound's efficacy in a murine model of bacterial infection. Mice treated with this compound exhibited a significant reduction in bacterial load compared to untreated controls, suggesting its potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone, and how is the product characterized?
The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 1-(5-chloro-2,4-dihydroxyphenyl)ethanone with benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base and acetonitrile as the solvent under reflux for 6–7 hours . Post-reaction, the product is isolated via filtration, washed with dichloromethane, and purified by trituration with hexane/EtOAC. Characterization is performed using H NMR (e.g., δ 2.55 ppm for the acetyl group), FTIR (C=O stretch at ~1660 cm), and mass spectrometry to confirm structure and purity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- H NMR : Identifies substituent patterns (e.g., benzyloxy protons at δ 5.06–5.13 ppm, aromatic protons at δ 7.3–7.9 ppm) .
- FTIR : Confirms carbonyl (C=O) and ether (C-O-C) functional groups .
- Mass spectrometry : Validates molecular weight (e.g., m/z 374.47 for the parent ion) .
- TLC : Monitors reaction progress and purity using solvent systems like hexane/EtOAc .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Yield optimization requires addressing:
- Catalyst loading : Excess K₂CO₃ (e.g., 2.5 equivalents) improves deprotonation of phenolic hydroxyl groups, enhancing benzylation efficiency .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, while acetone may lead to slower kinetics .
- Purification : Trituration with hexane/EtOAc removes unreacted benzyl bromide and salts, increasing purity to >95% .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Discrepancies may arise from:
- Residual solvents : Use deuterated solvents (e.g., DMSO-d6) and ensure complete drying.
- Diastereomers or rotamers : Variable temperature NMR can distinguish dynamic processes .
- Impurities : Recrystallization or column chromatography (e.g., silica gel with hexane/EtOAc gradients) improves purity .
Q. What strategies are effective for designing biologically active derivatives of this compound?
Derivative design focuses on:
- Isoxazole ring incorporation : Enhances Hsp90 inhibitory activity by introducing hydrogen-bonding motifs (e.g., 5-[2,4-Bis(benzyloxy)-5-chlorophenyl]-isoxazole-3-carboxylic acid derivatives) .
- Fluorinated side chains : Trifluoroethyl or difluoroazetidine groups improve metabolic stability and target binding .
- Structure-activity relationship (SAR) studies : Systematic substitution of benzyloxy or chloro groups evaluates effects on antioxidant and anti-inflammatory activity .
Q. Why might synthesis yields vary significantly between batches, and how can this be mitigated?
Yield variability (~55–88% in reported cases ) arises from:
- Incomplete benzylation : Ensure stoichiometric excess of benzyl bromide (1.2–1.5 equivalents) .
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres to prevent K₂CO₃ deactivation.
- Reaction time : Extended reflux (e.g., >8 hours) may degrade heat-sensitive intermediates .
Q. How do solvent polarity and reaction temperature influence the efficiency of benzylation reactions?
- Polar solvents (acetonitrile) : Enhance ion pair separation, accelerating nucleophilic attack.
- Elevated temperatures (reflux at 80°C) : Increase reaction rates but risk side reactions (e.g., over-alkylation) .
- Comparative studies show acetonitrile outperforms acetone in achieving >90% conversion within 6 hours .
Q. What methods are recommended for assessing purity and stability during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
